

# A Comparative Analysis of the Pharmacokinetics of Leading FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The 5-lipoxygenase-activating protein (FLAP) has emerged as a critical target in the effort to develop novel anti-inflammatory therapeutics. By inhibiting FLAP, the production of leukotrienes, which are potent inflammatory mediators implicated in a range of diseases including asthma and cardiovascular conditions, can be effectively suppressed.[1][2][3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent FLAP inhibitors that have been evaluated in clinical studies: GSK2190915, AM103, and AZD5718.

## **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters for GSK2190915, AM103, and AZD5718, derived from clinical and preclinical studies. These parameters are crucial for evaluating the drugs' absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn inform dosing regimens and predict their therapeutic efficacy and safety.



| Parameter                            | GSK2190915                         | AM103                               | AZD5718                                                   |
|--------------------------------------|------------------------------------|-------------------------------------|-----------------------------------------------------------|
| Route of<br>Administration           | Oral                               | Oral                                | Oral                                                      |
| Time to Maximum Concentration (Tmax) | ~2 hours[5]                        | Not explicitly stated               | Rapidly absorbed                                          |
| Half-life (t½)                       | 16-34 hours[6]                     | 5.2 hours (in dogs)[7]              | 10-12 hours[8]                                            |
| Area Under the Curve (AUC)           | Dose-related increase[6]           | Dose-dependent increase[5]          | Dose/concentration-<br>effect relationship<br>observed[8] |
| Maximum Concentration (Cmax)         | Dose-related increase[6]           | Dose-dependent increase[5]          | Not explicitly stated                                     |
| Inhibition of LTB4                   | IC50: 76 nM (in<br>human blood)[8] | IC50: 349 nM (in<br>human blood)[7] | IC50: 0.039 μmol/L (in<br>human whole blood)<br>[8]       |
| Clinical Development<br>Stage        | Phase II trials<br>completed[4]    | Phase I trials completed            | Phase IIa study completed[8]                              |

## **Signaling Pathway and Experimental Workflow**

To visualize the mechanism of action and the process of pharmacokinetic evaluation, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Whole Transcriptome Analysis (WTA) Reagent Kit 4 pack [bdbiosciences.com]
- 2. MAUDE Adverse Event Report: ORTHO-CLINICAL DIAGNOSTICS, INC. ANTI-B BIOCLONE 15X10ML; ANTISERA [accessdata.fda.gov]
- 3. Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances for FLAP inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. Whole Transcriptome Analysis (WTA) Reagent Kit 4 pack [bdbiosciences.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetics of Leading FLAP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607448#comparative-analysis-of-the-pharmacokinetics-of-different-flap-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com